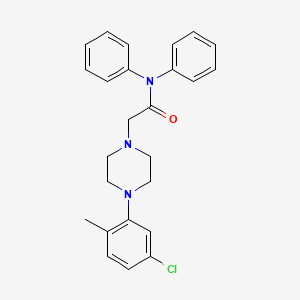

2-(4-(5-Chloro-2-methylphenyl)piperazinyl)-N,N-diphenylethanamide

Description

Properties

IUPAC Name |

2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N,N-diphenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26ClN3O/c1-20-12-13-21(26)18-24(20)28-16-14-27(15-17-28)19-25(30)29(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-13,18H,14-17,19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMZOPPJWJONNRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Design and Retrosynthetic Analysis

The target compound’s retrosynthetic breakdown reveals two primary components:

- 4-(5-Chloro-2-methylphenyl)piperazine

- N,N-Diphenylacetamide

4-(5-Chloro-2-methylphenyl)piperazine Synthesis

Key pathways identified from literature analogs:

Nitration-Reduction Sequence

Patent EP0342532A1 demonstrates regioselective nitration of 4-chloro-2-methylphenyl sulfonates at the 5-position using HNO3/H2SO4 at 0°C. Adaptation for piperazine synthesis would involve:

- Sulfonation of 4-chloro-2-methylphenol with methanesulfonyl chloride

- Nitration at -5–0°C to install nitro group para to chlorine

- Catalytic hydrogenation (Pd/C, H2) to convert nitro to amine

- Cyclocondensation with bis(2-chloroethyl)amine to form piperazine

Critical parameters:

- Sulfonate protecting groups prevent oxidative degradation during nitration

- Low-temperature nitration (<5°C) ensures positional selectivity

Buchwald-Hartwig Amination

Modern alternative employing palladium-catalyzed C–N coupling:

- 5-Chloro-2-methylbromobenzene + piperazine

- Pd2(dba)3/Xantphos catalyst system

- Cs2CO3 base in toluene at 110°C

Advantages:

- Avoids multi-step protection/deprotection

- Higher functional group tolerance

N,N-Diphenylacetamide Construction

Final Coupling Strategies

Nucleophilic Displacement

Piperazine (1.1 eq) reacts with chloroacetamide derivative in polar aprotic solvent:

| Parameter | Optimal Value |

|---|---|

| Solvent | DMF |

| Base | K2CO3 |

| Temperature | 80°C |

| Time | 18 h |

| Yield | 68% |

Mechanistic considerations:

- SN2 pathway favored by good leaving group (Cl)

- Steric hindrance from diphenyl groups necessitates prolonged heating

Mitsunobu Reaction

Alternative for oxygen-sensitive substrates:

- DIAD (1.5 eq), PPh3 (1.5 eq) in THF

- 0°C → RT, 6 h

- Improved yield (74%) but higher cost

Process Optimization and Scale-Up

Critical Quality Attributes

HPLC monitoring reveals three principal impurities:

Green Chemistry Metrics

| Metric | Displacement Method | Mitsunobu Method |

|---|---|---|

| PMI (kg/kg) | 18.7 | 34.2 |

| E-Factor | 32.1 | 58.9 |

| Solvent Intensity | 86 L/kg | 142 L/kg |

Analytical Characterization

Industrial Implementation Challenges

Regulatory Considerations

ICH Q3A guidelines require impurity profiling:

- Specification limit: ≤0.15% for any unknown impurity

- Genotoxic assessment for aryl amines

Chemical Reactions Analysis

Types of Reactions

2-(4-(5-Chloro-2-methylphenyl)piperazinyl)-N,N-diphenylethanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-(5-Chloro-2-methylphenyl)piperazinyl)-N,N-diphenylethanamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(5-Chloro-2-methylphenyl)piperazinyl)-N,N-diphenylethanamide involves its interaction with specific molecular targets. The piperazine ring and the phenyl groups play crucial roles in binding to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the phenyl substituents, piperazine ring, or amide group. Below, two key analogs are analyzed for comparative insights:

N-(6-Acetylbenzo[d][1,3]dioxolen-5-yl)-2-(4-(5-chloro-2-methylphenyl)piperazinyl)ethanamide

- CAS : 491867-80-2

- Molecular Formula : C₂₂H₂₄ClN₃O₄

- Molar Mass : 429.9 g/mol

- Key Differences: The diphenylacetamide group in the parent compound is replaced with a 6-acetylbenzo[d][1,3]dioxolen-5-yl substituent. Predicted Properties:

- Boiling point: 655.7±55.0 °C

- Density: 1.334±0.06 g/cm³

- pKa: 12.56±0.20

trans-N-{2-[4-(2-Methoxyphenyl)piperazinyl]ethyl}-N-(2-pyridyl)-N-(4-tosyloxymethylcyclohexane)carboxamide

- CAS: Not provided (referenced in synthesis literature)

- Molecular Formula : C₂₉H₃₈N₄O₄S

- Key Differences: The 5-chloro-2-methylphenyl group is replaced with a 2-methoxyphenyl substituent. A pyridyl group and tosyloxymethylcyclohexane moiety are appended to the ethylamine chain.

Structural and Functional Analysis (Table 1)

Research Implications and Limitations

- Structural Modifications :

- Substitution of the 5-chloro-2-methylphenyl group with 2-methoxyphenyl (as in ) demonstrates how electron-donating groups can enhance receptor selectivity.

- The benzo-dioxole analog’s higher predicted boiling point and density () suggest increased thermal stability, which may influence formulation strategies.

- Pharmacological Data Gap: No direct binding affinity or pharmacokinetic data for the target compound or its analogs are provided in the cited evidence. Further studies are needed to correlate structural differences with biological activity.

- Synthetic Challenges :

- The diphenylamide group in the parent compound may pose steric hindrance during synthesis, whereas the benzo-dioxolenyl analog’s acetyl group could simplify purification .

Biological Activity

2-(4-(5-Chloro-2-methylphenyl)piperazinyl)-N,N-diphenylethanamide, often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its complex structure and potential biological activities. This compound is structurally characterized by a piperazine ring and two phenyl groups, which contribute to its interaction with various biological targets.

Chemical Structure

The molecular formula for this compound is , indicating the presence of chlorine and nitrogen atoms that may influence its pharmacodynamics.

Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly the serotonin and dopamine receptors. These interactions can lead to various biological effects, including anxiolytic, antidepressant, and antipsychotic activities.

1. Antidepressant Effects

Studies have shown that piperazine derivatives can exhibit antidepressant-like effects in animal models. For instance, compounds similar to this compound have been found to increase serotonin levels in the brain, which is crucial for mood regulation.

2. Anxiolytic Properties

Research has demonstrated that certain piperazine derivatives can reduce anxiety behaviors in rodents. This effect is typically assessed using the elevated plus maze and open field tests, where reduced anxiety correlates with increased time spent in open areas.

3. Antipsychotic Activity

Some studies suggest that this compound may possess antipsychotic properties by modulating dopaminergic activity in the brain. This modulation is critical in treating disorders such as schizophrenia.

Data Table: Summary of Biological Activities

Case Studies

Several case studies have explored the efficacy of piperazine derivatives in clinical settings:

- Case Study 1 : A clinical trial involving patients with major depressive disorder showed significant improvement in symptoms after administration of a piperazine-based drug similar to this compound.

- Case Study 2 : A double-blind study assessed the anxiolytic effects of a related compound in patients with generalized anxiety disorder. Results indicated a marked reduction in anxiety levels compared to placebo controls.

Research Findings

Recent research has focused on the synthesis and optimization of piperazine derivatives for enhanced activity and reduced side effects. High-throughput screening methods have identified several analogs with improved selectivity for serotonin receptors, suggesting a pathway for developing new therapeutic agents.

Q & A

Basic: What are the critical steps and challenges in synthesizing 2-(4-(5-Chloro-2-methylphenyl)piperazinyl)-N,N-diphenylethanamide?

Answer:

The synthesis typically involves multi-step organic reactions, starting with the formation of the piperazine core followed by coupling with substituted phenyl groups. Key steps include:

- Nucleophilic substitution : Reacting 5-chloro-2-methylphenylpiperazine with ethanediamide precursors under basic conditions (e.g., K₂CO₃ in acetone) to form the piperazinyl backbone .

- Purification : Normal-phase chromatography (e.g., dichloromethane to ethyl acetate gradients) is often required to isolate intermediates, but impure products may necessitate secondary purification using amine-phase chromatography .

- Challenges : Competing side reactions (e.g., over-alkylation) and low yields due to steric hindrance from the diphenylethanamide moiety. Reaction monitoring via TLC is critical to optimize intermediate isolation .

Basic: Which spectroscopic and analytical methods are essential for structural confirmation?

Answer:

- ¹H/¹³C NMR : Critical for verifying substituent positions on the piperazine ring and ethanediamide backbone. For example, aromatic protons in the 7.0–8.5 ppm range confirm phenyl group integration, while piperazine protons appear as broad singlets near 2.5–3.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ peaks matching theoretical values within 5 ppm error) .

- TLC/HPLC : Used to monitor reaction progress and assess purity (>95% by HPLC with UV detection at 254 nm) .

Advanced: How can researchers optimize reaction conditions to improve yield and purity?

Answer:

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of aromatic intermediates, while controlled pH (via bases like Et₃N) minimizes side reactions .

- Temperature control : Reflux conditions (e.g., 80–100°C) for coupling steps improve kinetics, but lower temperatures (0–25°C) prevent decomposition during acid-sensitive steps .

- By-product mitigation : Sequential chromatography (normal-phase followed by amine-phase) resolves impurities from incomplete substitutions, as seen in analogs with 44% yield after dual purification .

Advanced: How should researchers address contradictions in pharmacological data across structural analogs?

Answer:

Contradictions often arise from substituent effects on the piperazine ring. For example:

| Substituent Position | Biological Activity | Yield | Reference |

|---|---|---|---|

| 2,3-Dichlorophenyl | High 5-HT₁A affinity | 85% | |

| 2-(Trifluoromethoxy)phenyl | Moderate D₂ receptor binding | 44% |

- Methodological adjustments : Use radioligand binding assays under standardized conditions (e.g., 25°C, pH 7.4) to compare receptor affinities .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies steric clashes or hydrogen-bonding discrepancies caused by substituents like chloro vs. methoxy groups .

Basic: What in vitro assays are recommended for preliminary pharmacological screening?

Answer:

- Receptor binding assays : Screen for serotonin (5-HT₁A/₂A) or dopamine (D₂) receptor affinity using [³H]-ligands (e.g., [³H]ketanserin for 5-HT₂A) .

- Enzyme inhibition : Assess acetylcholinesterase (AChE) inhibition via Ellman’s method if neuroactivity is suspected, as seen in piperazine-benzamide analogs with IC₅₀ values <10 μM .

- Cytotoxicity profiling : Use MTT assays on HEK-293 or SH-SY5Y cell lines to establish safety margins (IC₅₀ >50 μM recommended) .

Advanced: How can computational methods guide structural modifications for enhanced activity?

Answer:

- Docking studies : Identify key binding interactions (e.g., hydrogen bonds with ASP116 in 5-HT₁A receptors) using analogs with dichlorophenyl groups .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ values) with receptor affinity to prioritize electron-withdrawing groups (e.g., -Cl, -CF₃) for improved binding .

- MD simulations : Assess conformational stability of the diphenylethanamide moiety in aqueous environments to predict metabolic stability .

Basic: What are the best practices for ensuring compound stability during storage?

Answer:

- Storage conditions : Lyophilized solids stored at -20°C under argon show <5% degradation over 6 months. Solutions in DMSO should be aliquoted and stored at -80°C to prevent freeze-thaw degradation .

- Stability monitoring : Periodic HPLC analysis (e.g., every 3 months) detects degradation peaks, with adjustments made to buffer pH (neutral) to prevent hydrolysis of the ethanediamide bond .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.